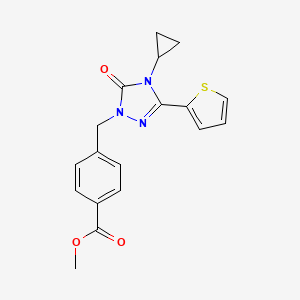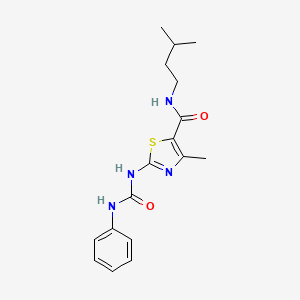
N-isopentyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar thiazole compounds often involves the reaction of 3-oxo-N-arylbutanamide with N-bromosuccinimide and cyclization with thiourea under reflux conditions . Further reaction of the resulting thiazoles with ethyl 2-cyano-3,3-bis(methylthio)acrylate in DMF and K2CO3 as a base under room temperature can yield new thiazole molecules .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole molecules, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .Aplicaciones Científicas De Investigación
Background
N-isopentyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a five-membered ring. These compounds, including various derivatives, have been extensively studied for their potential applications in scientific research, particularly for their biological activities and their roles in developing therapeutic agents.
Anticancer Activity
One of the most prominent areas of research for thiazole derivatives is their anticancer activity. Thiazole-5-carboxamide derivatives, similar in structure to N-isopentyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide, have been synthesized and evaluated for their anticancer properties. For example, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and showed significant anticancer activity against various cancer cell lines, including A-549, Bel7402, and HCT-8. Among these compounds, the one with a 4-chloro-2-methylphenyl amido substituent demonstrated the highest activity, indicating the potential of thiazole derivatives in cancer therapy (Cai et al., 2016).
Enzyme Inhibition
Thiazole derivatives also play a crucial role in enzyme inhibition, which can be leveraged for therapeutic applications. For instance, certain thiazole derivatives have been identified as potent inhibitors of Src/Abl kinase, with significant antiproliferative activity against hematological and solid tumor cell lines. These compounds have demonstrated robust in vivo activity and favorable pharmacokinetic profiles, suggesting their potential as oncology drugs (Lombardo et al., 2004).
Synthesis and Characterization
The synthesis and characterization of thiazole derivatives are vital for their development as pharmacological agents. Efficient synthetic routes have been established for various thiazole compounds, providing access to derivatives with potential bioavailability and oral drug properties. Such studies are essential for the development of new therapeutic agents based on the thiazole scaffold (Kim et al., 2019).
Mecanismo De Acción
While the specific mechanism of action for N-isopentyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is not mentioned in the search results, thiazole molecules have been found to have diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Direcciones Futuras
The thiazole molecule has fascinated the interest of researchers due to their ready accessibility and good chemical and biological activities . Therefore, it is expected that more research will be conducted on thiazole compounds, including N-isopentyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide, to explore their potential applications in various fields.
Propiedades
IUPAC Name |
4-methyl-N-(3-methylbutyl)-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-11(2)9-10-18-15(22)14-12(3)19-17(24-14)21-16(23)20-13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3,(H,18,22)(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMZPIYLRDJRMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopentyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2581908.png)
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2581910.png)

![8-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581914.png)
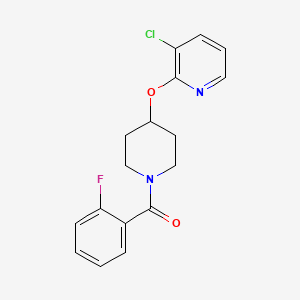
![N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2581918.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2581919.png)
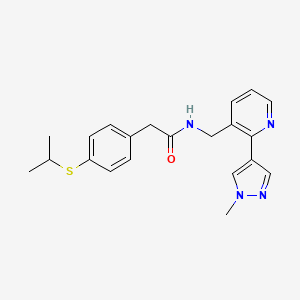
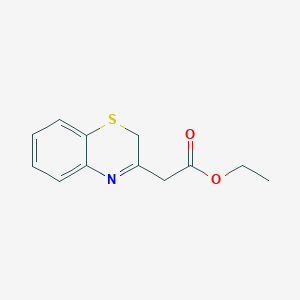
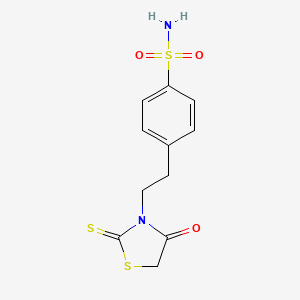
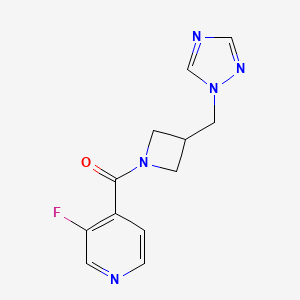
![2-{[4-(4-Benzylpiperazino)-3-nitrophenyl]methylene}malononitrile](/img/structure/B2581926.png)
![2-[(8-Hydroxyquinolin-2-yl)amino]quinolin-8-ol](/img/structure/B2581928.png)
